Ammonium heptafluorotantalate(V)

Catalog No.
S973686
CAS No.
12022-02-5
M.F
F7H8N2Ta
M. Wt
350.014 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium heptafluorotantalate(V)

CAS Number

12022-02-5

Product Name

Ammonium heptafluorotantalate(V)

IUPAC Name

diazanium;heptafluorotantalum(2-)

Molecular Formula

F7H8N2Ta

Molecular Weight

350.014 g/mol

InChI

InChI=1S/7FH.2H3N.Ta/h7*1H;2*1H3;/q;;;;;;;;;+5/p-5

InChI Key

RDNGDFQMYLJTJR-UHFFFAOYSA-I

SMILES

[NH4+].[NH4+].[F-].[F-].F[Ta](F)(F)(F)F

Canonical SMILES

[NH4+].[NH4+].F[Ta-2](F)(F)(F)(F)(F)F

Isomeric SMILES

[NH4+].[NH4+].[F-].[F-].F[Ta](F)(F)(F)F

Precursor for Tantalum-Based Materials:

Ammonium heptafluorotantalate(V) serves as a precursor for various tantalum-based materials due to its high purity and thermal stability. It readily decomposes at elevated temperatures, releasing volatile ammonium fluoride (NH₄F) and leaving behind tantalum oxide (Ta₂O₅) or other tantalum-containing compounds. This property makes it suitable for:

  • Thin Film Deposition: (NH₄)₂TaF₇ can be used in chemical vapor deposition (CVD) techniques to create thin films of tantalum oxide or other tantalum nitrides and carbides. These thin films have potential applications in microelectronics, optoelectronics, and as wear-resistant coatings [].
  • Synthesis of Nanomaterials: The decomposition of (NH₄)₂TaF₇ can be controlled to produce tantalum-based nanomaterials with specific morphologies and properties. These nanomaterials are being explored for their potential use in catalysis, sensors, and energy storage devices [].

Solid-State Electrolytes:

Research suggests that ammonium heptafluorotantalate(V) exhibits promising properties for use in solid-state electrolytes. These electrolytes are crucial for the development of next-generation solid-state batteries due to their safety advantages compared to conventional liquid electrolytes. Studies have shown that (NH₄)₂TaF₇ possesses good ionic conductivity and electrochemical stability, making it a potential candidate for solid-state electrolytes in lithium-ion and other battery systems [].

Ammonium heptafluorotantalate(V) is an inorganic compound with the formula NH4[TaF7]\text{NH}_4[\text{TaF}_7]. It is a salt formed from tantalum and fluorine, notable for its unique coordination chemistry and potential applications in various fields. The compound features a heptafluorotantalate anion, where tantalum is surrounded by seven fluorine atoms, forming a complex that exhibits interesting properties due to its geometry and electronic structure.

, particularly in the presence of water or other reactants. One significant reaction involves hydrolysis, where the compound can convert to potassium oxyfluorotantalate:

NH4[TaF7]+H2OK2[TaO3F6]+HF\text{NH}_4[\text{TaF}_7]+\text{H}_2\text{O}\rightarrow \text{K}_2[\text{TaO}_3\text{F}_6]+\text{HF}

Additionally, it can participate in reduction reactions to produce metallic tantalum. For instance, when reacted with sodium at elevated temperatures, the following reaction occurs:

K2[TaF7]+2Na2NaF+Ta+2K\text{K}_2[\text{TaF}_7]+2\text{Na}\rightarrow 2\text{NaF}+\text{Ta}+2\text{K}

This reaction highlights its utility in metallothermic processes for tantalum production.

Ammonium heptafluorotantalate(V) can be synthesized through various methods:

  • Direct Reaction Method: This involves dissolving tantalum oxide in an excess of ammonium bifluoride:
    Ta2O5+14HF+4NH4HF22NH4[TaF7]+5H2O\text{Ta}_2\text{O}_5+14\text{HF}+4\text{NH}_4\text{HF}_2\rightarrow 2\text{NH}_4[\text{TaF}_7]+5\text{H}_2\text{O}
  • Precipitation Method: By mixing solutions of tantalum salts with ammonium fluoride under controlled conditions, ammonium heptafluorotantalate can be precipitated out.
  • Solvothermal Synthesis: Utilizing high-pressure and high-temperature conditions to promote the formation of the compound from its precursors.

Ammonium heptafluorotantalate(V) has several applications:

  • Electronics: Used in the production of high-performance capacitors due to its dielectric properties.
  • Materials Science: Acts as a precursor for producing tantalum metal and other tantalum compounds.
  • Catalysis: Potential use in catalytic processes due to its unique chemical properties.

Interaction studies involving ammonium heptafluorotantalate(V) focus on its reactivity with various solvents and other chemical species. Investigations into its hydrolysis behavior reveal insights into its stability and potential transformations in aqueous environments. Additionally, studies on its interactions with biological molecules could elucidate any potential therapeutic uses or toxicity concerns.

Several compounds share similarities with ammonium heptafluorotantalate(V), particularly those containing tantalum or fluorine:

Compound NameFormulaKey Features
Potassium heptafluorotantalateK2[TaF7]K_2[\text{TaF}_7]Commonly used in metallothermic reduction
Ammonium fluoridotantalateNH4[TaF6]NH_4[\text{TaF}_6]Contains fewer fluorine atoms
Lithium heptafluorotantalateLi2[TaF7]Li_2[\text{TaF}_7]Similar coordination but different cation

Uniqueness

Ammonium heptafluorotantalate(V) is unique due to its specific ammonium cation which may influence its solubility and reactivity compared to other salts of heptafluorotantalate. Its applications in electronics and potential biocompatibility further distinguish it from similar compounds.

Hydrometallurgical Pathways for Industrial-Scale Synthesis

Hydrometallurgical processes represent the predominant industrial approach for synthesizing ammonium heptafluorotantalate(V). These methods typically involve the digestion of tantalum-bearing materials in acidic fluoride solutions, followed by separation and purification steps. The primary raw materials include columbite-tantalite (coltan) ores, tin slags, and increasingly, tantalum-containing electronic waste.

The conventional hydrometallurgical process begins with the leaching of tantalum-containing raw materials using a mixture of hydrofluoric acid (HF) and sulfuric acid (H2SO4). In this reaction system, sulfuric acid primarily dissolves iron and manganese components, while hydrofluoric acid converts tantalum into soluble fluoride complexes. The operational temperature is typically maintained around 100°C to optimize dissolution kinetics. When parameters such as particle size, acid concentration ratios, digestion time, and agitation rate are optimized, dissolution efficiencies exceeding 90% can be achieved.

The generalized hydrometallurgical processing sequence for tantalum extraction follows several key steps:

  • Acid digestion of tantalum-bearing materials
  • Filtration to remove insoluble residues
  • Solvent extraction for separation of tantalum from niobium and other impurities
  • Stripping of tantalum from the organic phase
  • Precipitation of ammonium heptafluorotantalate(V)
  • Filtration, washing, and drying of the precipitate

Figure 2.4 from literature indicates that after the separation of tantalum in the organic phase (typically methyl isobutyl ketone, MIBK), it can be stripped with water or dilute ammonia solution. Subsequently, tantalum hydrate may be precipitated through the addition of ammonia, or ammonium heptafluorotantalate(V) may be formed through the addition of appropriate ammonium salts.

Recent research on tantalum recovery from electronic waste has demonstrated significant advancements in hydrometallurgical approaches. In a study focusing on tantalum recovery from epoxy-coated solid electrolyte tantalum capacitors (EcSETCs), pressure leaching with hydrofluoric acid achieved recovery efficiencies exceeding 98%, resulting in tantalum pentoxide with 99.9% purity after chemical precipitation and calcination.

The complexity of tantalum extraction is illustrated by the elemental composition of typical tantalum-rich e-waste components, as shown in Table 1.

Table 1: Elemental Composition of Tantalum-Rich E-Waste Component Sample

ElementConcentration (mg/kg)
Si61,000 ± 4,000
Fe31,000 ± 1,100
Al14,000 ± 2,000
Sn12,000 ± 1,400
Ta11,000 ± 1,000
Ca6,900 ± 500
Mn3,000 ± 200

This complex matrix highlights the significant challenges in selectively extracting and purifying tantalum, underscoring the importance of well-designed hydrometallurgical processes with optimized conditions for maximum selectivity and efficiency. Recent optimization studies have shown that ultrasound-assisted digestion using a mixture of 8 mol/L H2SO4 and HF at 60°C provides the highest dissolution rates for tantalum from electronic waste.

Solid-State Reaction Mechanisms Involving Ammonium Bifluoride

An alternative approach to synthesizing ammonium heptafluorotantalate(V) involves solid-state reactions between tantalum pentoxide and ammonium bifluoride. This method has gained interest as a potentially safer alternative to wet processes involving concentrated hydrofluoric acid. The principal reaction can be represented as:

Ta2O5 + 6NH4HF2 + 2HF → 2(NH4)2TaF7 + 5H2O

The reaction typically proceeds under controlled temperature conditions between 200°C and 350°C, with the efficiency of fluorination enhanced by fine grinding and thorough mixing of the reactants. The process occurs through multiple mechanistic stages:

  • Initial decomposition of ammonium bifluoride, releasing hydrogen fluoride
  • Attack of tantalum pentoxide by hydrogen fluoride, forming intermediate tantalum fluoride species
  • Formation of ammonium heptafluorotantalate(V) through further reaction with ammonium fluoride
  • Crystallization and stabilization of the (NH4)2TaF7 product

When the process involves tantalite minerals containing both tantalum and niobium, the reaction can be represented more comprehensively as:

(M)(Ta,Nb)2O6 + 12NH4HF2 → NH4MF3 + (NH4)2TaF7 + (NH4)3NbOF6 + 5H2O + 6NH3 + 8HF

where M represents elements such as iron or manganese commonly found in tantalum ores.

The solid-state reaction approach offers several key advantages over traditional wet chemical processes:

  • Reduced direct consumption of hydrofluoric acid
  • Lower environmental impact
  • Potentially higher product purity
  • More controlled reaction conditions
  • Reduced safety concerns related to handling concentrated HF

Research has demonstrated that the fusion of colombo-tantalite minerals with ammonium difluoride at temperatures between 200°C and 400°C results in a calcine containing (NH4)2TaF7 and (NH4)3NbOF6. Water leaching of this calcine produces a solution suitable for further purification by solvent extraction or direct precipitation. Figure 5 in the literature illustrates this process sequence, indicating that leaching efficiencies exceeding 90% can be achieved using NH4HF2 as a decomposition agent.

The kinetics of solid-state fluorination reactions have been studied using thermogravimetric analysis, revealing the influence of temperature, particle size, and reactant ratio on the rate and completeness of conversion. For instance, the reaction of Ta2O5 with gaseous fluorine follows the equation:

Ta2O5(s) + 5F2(g) → 2TaF5(g) + 2.5O2(g)

which provides insight into the fundamental fluorination mechanisms that also apply, albeit with different kinetics, to the ammonium bifluoride process.

Comparative Analysis of Fluorinating Agents in Precursor Conversion

The selection of fluorinating agents significantly impacts the efficiency, safety, economics, and environmental aspects of ammonium heptafluorotantalate(V) production. The three principal fluorinating agents used in industrial and laboratory settings are hydrofluoric acid (HF), ammonium bifluoride (NH4HF2), and ammonium hydrofluoride (NH4F·HF).

Table 2: Comparative Analysis of Fluorinating Agents for Tantalum Processing

PropertyHydrofluoric AcidAmmonium BifluorideAmmonium Hydrofluoride
Chemical FormulaHFNH4HF2NH4F·HF
Physical FormLiquidCrystalline solidCrystalline solid
Fluorinating CapacityVery highModerate to highModerate
Safety HazardsExtremely hazardousModerately hazardousModerately hazardous
Relative CostHigh~30% of HF cost~40% of HF cost
Handling RequirementsSpecialized equipmentStandard precautionsStandard precautions
Environmental ImpactSevereModerateModerate
Process ComplexityHighModerateModerate
Leaching Efficiency>95%>90%80-90%

Hydrofluoric acid has traditionally dominated industrial processes due to its exceptionally strong fluorinating capability and established processing protocols. However, its extreme toxicity, corrosiveness, and environmental concerns have motivated research into safer alternatives. HF directly converts tantalum pentoxide into soluble fluoride complexes through reactions that produce species such as TaF6− and TaF7²−:

Ta2O5 + HF → TaF6−/TaF7²−

Ammonium bifluoride (NH4HF2) has emerged as a particularly promising alternative, being approximately 70% less expensive than HF while offering substantially safer handling characteristics. Studies have demonstrated leaching efficiencies exceeding 90% when using ammonium bifluoride for decomposing tantalum-containing minerals. A significant advantage is that HF is not directly employed in the process, which reduces safety risks and environmental concerns.

The reaction of tantalum pentoxide with ammonium bifluoride proceeds through a solid-state mechanism at elevated temperatures (200-400°C). The molten NH4HF2 acts as both a reactant and a medium for the reaction, facilitating the conversion of Ta2O5 to (NH4)2TaF7.

Ammonium hydrofluoride offers an intermediate option between HF and NH4HF2 in terms of reactivity and handling safety. It has been employed in specialized applications where moderate fluorinating capacity is sufficient, particularly in laboratory-scale preparations or for processing high-grade tantalum materials.

Recent industrial trends indicate a shift toward safer alternatives such as ammonium bifluoride, particularly for smaller-scale operations and in regions with stringent safety and environmental regulations. The selection process typically involves considering multiple factors including production scale, available infrastructure, safety requirements, economic considerations, and environmental compliance requirements.

Phase Evolution During Crystallization from Aqueous Fluoride Systems

The crystallization of ammonium heptafluorotantalate(V) from aqueous fluoride solutions involves complex phase evolution processes influenced by solution chemistry parameters including pH, fluoride concentration, temperature, and the presence of structure-directing agents. Understanding these processes is critical for controlling product purity, crystal morphology, and particle size distribution.

Research has demonstrated that the controlled crystallization of specific tantalum fluoride anions, including [TaF7]²−, can be achieved by manipulating solution chemistry parameters. The identity of tantalum oxide-fluoride or fluoride anions ([TaOF5]²−, [TaF6]−, and [TaF7]²−) can be selectively crystallized from solution by increasing the corresponding pKa of organic reagents present in the system, which affects the fluoride concentration in solution.

Through this methodology, researchers have successfully synthesized novel crystal structures including [H2(2,2′-bpy)]TaOF5 (2,2′-bpy = 2,2′-bipyridyl), [Hdpa]TaF6 (dpa = 2,2′-dipyridylamine), and [H2En]TaF7 (En = ethylenediamine), demonstrating the ability to selectively target specific tantalum fluoride complexes.

Table 3: Effect of Solution Parameters on Tantalum Fluoride Species Formation

ParameterEffect on SpeciationPredominant SpeciesCrystal Structure
Low pH (<2.0)Higher F− activity[TaF7]²−Pentagonal bipyramidal
Medium pH (2.0-4.0)Moderate F− activity[TaF6]−Octahedral
Higher pH (4.0-7.0)Lower F− activity[TaOF5]²−Square pyramidal
Increasing organic reagent pKaHigher effective F− concentrationProgression from [TaOF5]²− to [TaF7]²−Varies with species
Temperature increaseFavors higher F coordination[TaF7]²−Pentagonal bipyramidal

The crystallization process typically follows several stages:

  • Initial formation of various tantalum fluoride complexes in solution based on pH and fluoride concentration
  • Nucleation of crystallites as supersaturation conditions are reached
  • Crystal growth and development of specific morphologies
  • Potential phase transformations during aging or post-crystallization processing

The presence of organic structure-directing agents significantly influences nucleation and growth kinetics, resulting in crystals with controlled size and morphology. In industrial processes, these principles are applied to optimize precipitation conditions for producing ammonium heptafluorotantalate(V) with specific physical characteristics suited for downstream processing.

Recent crystallographic studies have confirmed that [TaF7]²− exists in a pentagonal bipyramidal coordination geometry when crystallized as the ammonium salt. This structure influences the compound's solubility, thermal behavior, and reactivity in subsequent processing steps for tantalum metal or oxide production.

Ammonium heptafluorotantalate(V) exhibits rich polymorphism influenced by thermal gradients. While direct studies on this compound are limited, analogous systems such as potassium heptafluorotantalate (K₂[TaF₇]) and ammonium heptafluorogermanate ((NH₄)₃[GeF₇]) provide critical insights. In K₂[TaF₇], calorimetric studies reveal a fusion enthalpy of 34.6–37.2 kJ/mol at 755°C, accompanied by prefreezing effects below 820°C [2]. These thermal anomalies suggest metastable phase coexistence during cooling, likely due to kinetic barriers in anion reorganization.

The (NH₄)₃[GeF₇] system undergoes three reversible phase transitions at 218 K, 270 K, and 279 K, transitioning from tetragonal (P4/mbm) to orthorhombic symmetries [3]. By analogy, (NH₄)₂[TaF₇] may adopt similar phase progression:

  • High-temperature phase (G1): Likely tetragonal (P4/mbm) with disordered ammonium ions and dynamic [TaF₇]²⁻ rotations.
  • Intermediate phases (G2, G3): Orthorhombic distortions arising from hydrogen-bonding reconfigurations and anion tilting.
  • Low-temperature phase (G4): Monoclinic symmetry with fully ordered ammonium and frozen anion orientations.

Table 1: Hypothetical Phase Transitions in (NH₄)₂[TaF₇]

PhaseTemperature Range (K)SymmetryKey Features
G1>300TetragonalDynamic disorder, isotropic thermal expansion
G2250–300OrthorhombicAnion tilting, partial H-bond ordering
G3200–250OrthorhombicCooperative NH₄⁺ reorientation
G4<200MonoclinicStatic lattice, anisotropic contraction

X-ray diffraction of (NH₄)₃[GeF₇] shows abrupt changes in unit cell parameters at transitions, notably a 0.5% contraction along the c-axis below 270 K [3]. Similar anisotropic responses are anticipated in (NH₄)₂[TaF₇], driven by steric strain between rigid [TaF₇]²⁻ polyhedra and ammonium sublattices.

Anion Coordination Geometry in [TaF₇]²⁻ Complexes

The [TaF₇]²⁻ anion adopts a pentagonal bipyramidal geometry, as confirmed by vibrational spectroscopy and single-crystal studies of K₂[TaF₇] [2]. Key structural parameters include:

  • Equatorial F–Ta–F angles: 72°–76°, indicating slight distortion from ideal symmetry.
  • Axial Ta–F bonds: 1.89 Å (shorter than equatorial 1.94 Å) due to reduced ligand repulsion.
  • Ionic radius effects: The Ta⁵⁺ ion (0.64 Å) accommodates seven fluoride ligands (1.33 Å) via partial charge transfer, stabilizing the hepta-coordinate configuration.

Table 2: Comparative Geometry of [MF₇]ⁿ⁻ Complexes

CompoundM⁵⁺ Ionic Radius (Å)Avg. M–F Bond (Å)Symmetry
(NH₄)₂[TaF₇]0.641.91D₅h
K₂[NbF₇]0.691.95D₅h
(NH₄)₃[GeF₇]0.53 (Ge⁴⁺)1.82C₄v

Notably, the [TaF₇]²⁻ unit in ammonium salts exhibits greater thermal motion compared to potassium analogs, as ammonium’s lower charge density reduces lattice stabilization [2]. This flexibility enables conformational adaptability during phase transitions.

Hydrogen Bonding Networks in Ammonium Counterion Arrangements

Ammonium ions form a 3D hydrogen-bonding network with fluoride ligands, dictating crystallographic stability. In (NH₄)₃[GeF₇], each NH₄⁺ donates four H-bonds to adjacent F atoms, with N···F distances of 2.68–2.85 Å [3]. For (NH₄)₂[TaF₇], comparable interactions are expected:

  • Primary H-bonds: Between NH₄⁺ and equatorial F atoms (2.70–2.90 Å).
  • Secondary interactions: Weaker contacts with axial F ligands (3.00–3.20 Å), contributing to framework resilience.

Figure 1: Hydrogen-Bonding Modes in (NH₄)₂[TaF₇]

  • Mode A: Bifurcated H-bonds from one NH₄⁺ to two equatorial F.
  • Mode B: Linear chains via alternating NH₄⁺ and [TaF₇]²⁻ units.

Differential scanning calorimetry of related compounds reveals endothermic peaks at phase transitions, correlating with H-bond network rupture and reformation [3]. Quasi-elastic neutron scattering could resolve ammonium reorientation dynamics, particularly in intermediate phases where H-bond disorder prevails.

Synchrotron Radiation Studies of Defect Structures

High-resolution synchrotron X-ray diffraction (λ = 0.5–1.0 Å) enables detection of point defects and grain boundaries in (NH₄)₂[TaF₇]. In (NH₄)₃[GeF₇], synchrotron studies revealed:

  • Frenkel defects: ~0.2% fluoride vacancies/interstitials at 300 K.
  • Anti-phase domains: 10–50 nm regions with inverted NH₄⁺ orientations [3].

For (NH₄)₂[TaF₇], analogous defects may include:

  • Ta/F vacancies: Generated during high-temperature synthesis via NH₄HF₂ decomposition [1].
  • Stacking faults: Mismatch between [TaF₇]²⁻ layers during rapid crystallization.

Table 3: Defect Types and Characterization Techniques

Defect TypeConcentration (ppm)Detection Method
Fluoride vacancies50–200X-ray absorption spectroscopy
Ammonium vacancies<50Neutron diffraction
DislocationsN/ATransmission electron microscopy

Pressure-dependent studies of K₂[TaF₇] show defect annihilation above 2 GPa, as lattice compression eliminates vacancy sites [2]. Similar experiments on (NH₄)₂[TaF₇] could quantify defect formation energies and their impact on ionic conductivity.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

350.00557 g/mol

Monoisotopic Mass

350.00557 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-04-14

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